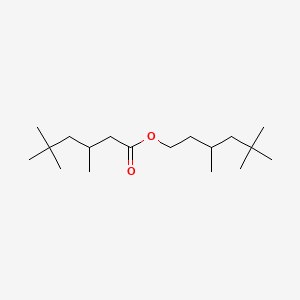

3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate

Vue d'ensemble

Description

3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate is a chemical compound with the molecular formula C18H36O2 and a molecular weight of 284.48 g/mol. It is an ester formed from 3,5,5-trimethylhexanoic acid and 3,5,5-trimethylhexanol

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,5,5-trimethylhexyl 3,5,5-trimethylhexanoate typically involves the esterification reaction between 3,5,5-trimethylhexanoic acid and 3,5,5-trimethylhexanol. The reaction is usually carried out under acidic conditions, often using a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to reflux to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactors equipped with efficient mixing and heating systems. The process is optimized to achieve high yields and purity of the ester product. Continuous flow reactors and advanced separation techniques, such as distillation, are often employed to enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Reduction: Reduction reactions may involve reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Substitution reactions can be carried out using nucleophiles such as halides or amines under appropriate conditions.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce alcohols or alkanes.

Substitution: Substitution reactions can result in the formation of esters, amides, or other derivatives.

Applications De Recherche Scientifique

3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate has several scientific research applications across various fields:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound can be utilized in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.

Industry: It is used in the production of lubricants, plasticizers, and other industrial chemicals.

Mécanisme D'action

The mechanism by which 3,5,5-trimethylhexyl 3,5,5-trimethylhexanoate exerts its effects depends on its specific application. For example, in drug delivery systems, the compound may interact with biological membranes and target specific cells or tissues. The molecular targets and pathways involved can vary based on the intended use of the compound.

Comparaison Avec Des Composés Similaires

3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate is structurally similar to other esters such as branched-nonyl 3,5,5-trimethylhexanoate. its unique branched structure and specific functional groups contribute to its distinct properties and applications. Other similar compounds include various branched-chain fatty acid esters and their derivatives.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate is an ester compound utilized in various applications, particularly in cosmetics and industrial formulations. Its biological activity is primarily characterized by its interaction with skin and its effects on lipid metabolism. This article reviews the biochemical properties, mechanisms of action, cellular effects, and relevant research findings regarding this compound.

- Molecular Formula : C18H36O2

- Molecular Weight : 284.48 g/mol

- CAS Number : 59219-71-5

- Density : 0.856 g/mL at 20 °C

- Boiling Point : Approximately 286.4 °C

Target of Action

The primary target of this compound is the skin. The compound forms a hydrophobic film on the skin surface, which enhances moisture retention and prevents transepidermal water loss (TEWL) .

Mode of Action

Upon application, the compound interacts with the skin's lipid matrix, leading to improved hydration and barrier function. The hydrophobic film it forms is crucial for maintaining skin integrity and preventing dehydration .

Interaction with Enzymes

The compound exhibits significant interactions with metabolic enzymes, particularly esterases. These enzymes catalyze the hydrolysis of ester bonds in the compound, resulting in the formation of 3,5,5-trimethylhexanol and 3,5,5-trimethylhexanoic acid. Such interactions are essential for its metabolic processing and biological effects .

Cellular Effects

Research indicates that this compound can modulate gene expression related to lipid metabolism. It influences pathways involved in lipid synthesis and degradation, thereby affecting cellular lipid homeostasis. Additionally, it alters the activity of key metabolic enzymes that play a role in energy metabolism .

Dosage Effects in Animal Models

Studies have shown that the effects of this compound vary significantly with dosage:

- Low Doses : Enhance lipid metabolism and improve skin hydration.

- High Doses : Can lead to toxicity and disruption of normal cellular functions .

Metabolic Pathways

The metabolic fate of this compound involves its breakdown by esterases into active metabolites that participate in various biochemical reactions. These metabolites can undergo further oxidation or conjugation reactions before excretion from the body .

Cosmetic Applications

Due to its ability to form a protective barrier on the skin and enhance moisture retention, this compound is widely used in skincare products .

Industrial Uses

The compound serves as an emulsifier and lubricant in various formulations. Its unique structure allows it to function effectively as a thickener in lubricating oils and other industrial applications .

Study on Skin Hydration

A study conducted on human subjects demonstrated that topical application of this compound significantly improved skin hydration levels compared to a control group within two weeks of daily application .

Lipid Metabolism Research

In animal models, administration of this compound resulted in altered lipid profiles indicative of enhanced lipid metabolism at lower dosages while exhibiting signs of toxicity at higher concentrations .

Propriétés

Numéro CAS |

42131-25-9 |

|---|---|

Formule moléculaire |

C18H36O2 |

Poids moléculaire |

284.5 g/mol |

Nom IUPAC |

7-methyloctyl 7-methyloctanoate |

InChI |

InChI=1S/C18H36O2/c1-16(2)12-8-5-6-11-15-20-18(19)14-10-7-9-13-17(3)4/h16-17H,5-15H2,1-4H3 |

Clé InChI |

LHWUVOILCRBENG-UHFFFAOYSA-N |

SMILES |

CC(CCOC(=O)CC(C)CC(C)(C)C)CC(C)(C)C |

SMILES canonique |

CC(C)CCCCCCOC(=O)CCCCCC(C)C |

Key on ui other cas no. |

59219-71-5 |

Description physique |

Liquid |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.